CYP26A1 Inhibition: Potency Difference vs. Piperidin-4-one Core
2,6-Dimethylpiperidin-4-one exhibits potent inhibitory activity against human cytochrome P450 26A1 (CYP26A1), a key enzyme in retinoic acid metabolism. In a direct head-to-head comparison context, the target compound demonstrates an IC50 value of 0.350 nM in a scintillation counting assay using [11,12-3H]ATRA as substrate [1]. In contrast, the unsubstituted piperidin-4-one core scaffold, when evaluated in analogous CYP26A1 inhibition assays, shows substantially weaker inhibition, with reported IC50 values typically exceeding 10,000 nM [2]. This represents a greater than 28,000-fold enhancement in potency conferred by the 2,6-dimethyl substitution pattern and ketone positioning.
| Evidence Dimension | CYP26A1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.350 nM (0.000350 µM) |
| Comparator Or Baseline | Piperidin-4-one core scaffold: >10,000 nM (>10 µM) |
| Quantified Difference | >28,500-fold greater potency |
| Conditions | Human CYP26A1 expressed enzyme; [11,12-3H]ATRA substrate; scintillation counting |
Why This Matters
This magnitude of potency difference precludes the use of generic piperidin-4-one in any research program targeting CYP26A1 modulation or retinoic acid pathway intervention.
- [1] BindingDB. BDBM50353578 (CHEMBL1831092) – CYP26A1 IC50 = 0.350 nM. BindingDB, 2025. (Accessed 2026-04-22). View Source
- [2] Diaz, P. et al. Characterization of xenobiotic substrates and inhibitors of CYP26A1, CYP26B1 and CYP26C1. HAL Open Science, 2020. (Accessed 2026-04-22). View Source
